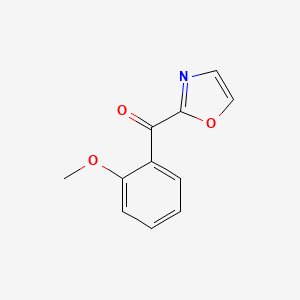

2-(2-Methoxybenzoyl)oxazole

Description

Significance of Oxazole (B20620) Core Structures in Chemical Synthesis

The importance of the oxazole core is underscored by its presence in numerous natural products with significant biological activities. nih.govwikipedia.org This has historically driven interest in developing synthetic routes to access this heterocyclic system. In modern chemical synthesis, oxazole derivatives are not only targets themselves but also serve as crucial intermediates for creating more complex molecular architectures. pharmaguideline.com

The applications of oxazoles are diverse, spanning multiple fields:

Medicinal Chemistry: Oxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. pharmaguideline.comijpsonline.com

Materials Science: The unique photophysical properties of some oxazole derivatives make them suitable for use as dyes and in the development of organic electronic devices. ijpsonline.com

Agrochemicals: Certain oxazoles are utilized as pesticides and herbicides. ijpsonline.com

Catalysis: Chiral oxazoline (B21484) ligands, a related subclass, are extensively used in asymmetric catalysis to facilitate the synthesis of enantiomerically pure compounds. rsc.org

The structural and chemical diversity of the oxazole ring allows it to serve as a central scaffold, enabling interactions with various biological targets and making it a valuable component in the discovery of new therapeutic agents. nih.gov

Evolution of Synthetic Strategies for Oxazole Derivatives

The enduring importance of the oxazole ring has spurred the development of numerous synthetic methodologies over more than a century. These strategies have evolved from classical, often harsh, name reactions to more sophisticated, efficient, and environmentally benign modern techniques. ijpsonline.comijpsonline.com

Classical Synthetic Methods

Several foundational methods for constructing the oxazole ring were established in the late 19th and early 20th centuries and remain relevant today. ijpsonline.comijpsonline.com

| Synthesis Method | Year Described | Description | Key Reactants |

| Robinson-Gabriel Synthesis | 1909 | Involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone, typically using a strong acid like sulfuric acid. wikipedia.orgijpsonline.comsynarchive.com | 2-Acylamino-ketone |

| Fischer Oxazole Synthesis | 1896 | A condensation reaction between a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid to form 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.orgdbpedia.org | Cyanohydrin, Aldehyde |

| Van Leusen Oxazole Synthesis | 1972 | A versatile method that prepares 5-substituted oxazoles from an aldehyde and tosylmethyl isocyanide (TosMIC) under basic conditions. nih.govijpsonline.comorganic-chemistry.orgnih.gov | Aldehyde, Tosylmethyl isocyanide (TosMIC) |

| Bredereck Reaction | --- | A method to synthesize 2,4-disubstituted oxazoles by reacting α-haloketones with amides. ijpsonline.com | α-Haloketone, Amide |

These classical methods, while foundational, often require harsh conditions and may have limited substrate scope or yield. ijpsonline.com

Modern Synthetic Strategies

Contemporary research focuses on developing more efficient, scalable, and sustainable methods for oxazole synthesis. These modern strategies often employ catalysts or alternative energy sources to improve reaction outcomes.

Catalyst-Driven Syntheses: The use of metal catalysts (e.g., copper, silver, gold, palladium) has enabled novel and efficient pathways, such as oxidative cyclizations and cross-coupling reactions, to form the oxazole ring with high yields. ijpsonline.comresearchgate.netnih.gov For instance, iodine-catalyzed domino reactions of aryl methylketones with ammonium (B1175870) acetate (B1210297) can produce 2-acyloxazoles. chemistryviews.org A method using iodine as a catalyst and DMSO as a solvent has been developed for the synthesis of 2-acyloxazoles from arylmethyl ketones and thiocyanates. mdpi.comresearchgate.net

Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation or ultrasound can dramatically reduce reaction times and improve yields compared to conventional heating methods. ijpsonline.comresearchgate.net Microwave-assisted van Leusen synthesis has been shown to be a highly efficient method for producing 5-aryl-1,3-oxazoles. mdpi.com

Multi-Component Reactions: One-pot reactions where multiple starting materials are combined to form complex products, such as the Ugi/Robinson–Gabriel sequence, offer a streamlined approach to highly substituted oxazoles. nih.gov

Green Chemistry Approaches: The use of ionic liquids as recyclable solvents and the development of continuous flow synthesis represent a shift towards more environmentally friendly and sustainable production of oxazole derivatives. ijpsonline.commdpi.com

This evolution from classical to modern synthetic methods reflects the broader trends in organic chemistry towards greater efficiency, control, and sustainability in the construction of valuable chemical entities like 2-(2-Methoxybenzoyl)oxazole.

Chemical Compound Data

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 898759-44-9 fluorochem.co.ukchemicalbook.com |

| Molecular Formula | C11H9NO3 chemicalbook.com |

| Molecular Weight | 203.19 g/mol chemicalbook.com |

| IUPAC Name | (2-methoxyphenyl)(1,3-oxazol-2-yl)methanone |

Structure

3D Structure

Propriétés

IUPAC Name |

(2-methoxyphenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-9-5-3-2-4-8(9)10(13)11-12-6-7-15-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKHOJDZEPDTNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642065 | |

| Record name | (2-Methoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-44-9 | |

| Record name | (2-Methoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity of 2 2 Methoxybenzoyl Oxazole Derivatives

Fundamental Reaction Pathways

The core reactivity of 2-(2-methoxybenzoyl)oxazole derivatives involves several fundamental mechanistic routes initiated by acid catalysis or nucleophilic attack. These pathways often lead to significant molecular rearrangements.

In the presence of a strong acid, this compound can undergo an intramolecular cyclization reaction. This process is initiated by the protonation of one of the oxygen atoms, typically the more basic carbonyl oxygen or the methoxy (B1213986) oxygen.

The proposed mechanism proceeds as follows:

Protonation: An acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.

Intramolecular Electrophilic Attack: The activated carbonyl group is attacked by the electron-rich methoxy-substituted benzene (B151609) ring, typically at the carbon atom para to the methoxy group, leading to the formation of a new carbon-carbon bond and a cyclic intermediate.

Dehydration: The resulting intermediate undergoes dehydration, a process often facilitated by heat, to yield a more stable, fused heterocyclic system. This acid-catalyzed cyclization transforms the initial structure into a more complex polycyclic architecture. researchgate.net

The oxazole (B20620) ring, particularly when substituted at the C2 position with an electron-withdrawing group like a benzoyl moiety, is susceptible to nucleophilic attack. This can lead to a ring-opening reaction. umich.edu

The reaction typically begins with the attack of a nucleophile at the C2 position of the oxazole ring. The electron-withdrawing nature of the 2-benzoyl group makes this carbon atom highly electrophilic. This attack disrupts the aromaticity of the oxazole ring, forming a tetrahedral intermediate which can subsequently lead to the cleavage of the C-O bond within the ring. Depending on the nature of the nucleophile and the reaction conditions, the resulting ring-opened intermediate can either be isolated or undergo a subsequent recyclization to form a different heterocyclic system. For instance, reaction with nucleophiles like ammonia (B1221849) or formamide (B127407) can lead to the formation of imidazole (B134444) derivatives.

The ortho-methoxy group on the benzoyl ring can play a crucial role in mediating reaction pathways through neighboring group participation. In certain reactions, particularly those involving carbocationic intermediates, the lone pair of electrons on the methoxy oxygen can stabilize a positive charge through the formation of a temporary, cyclic oxonium ion. nih.govresearchgate.netnih.gov

This participation can direct the stereochemical outcome of nucleophilic substitution reactions. nih.gov The formation of a bridged oxonium ion intermediate can block one face of the molecule, forcing an incoming nucleophile to attack from the opposite side, thereby controlling the diastereoselectivity of the reaction. nih.govnih.gov While direct evidence for this pathway in this compound is specific to reaction conditions, the principle is well-established in related systems where remote alkoxy groups influence reactivity. researchgate.net

Substitution and Functionalization Reactions

Functionalization of the this compound scaffold is governed by the electronic properties of both the oxazole and the benzoyl rings.

Electrophilic substitution on the oxazole ring itself is generally challenging due to its electron-deficient nature. The order of reactivity for electrophilic attack on an unsubstituted oxazole is C4 > C5 > C2. In this compound, the 2-position is blocked and further deactivated by the electron-withdrawing benzoyl group. This group significantly reduces the nucleophilicity of the entire oxazole ring, making electrophilic substitution even more difficult.

Any electrophilic attack would be strongly directed to the remaining C4 and C5 positions, with the C4 position generally being favored. The directing effects of substituents are crucial in determining the outcome of electrophilic aromatic substitution reactions. youtube.comlibretexts.orgmasterorganicchemistry.comlibretexts.orgyoutube.com

| Substituent Type | Effect on Reactivity | Directing Influence | Examples |

|---|---|---|---|

| Activating Groups | Increase rate of reaction | Ortho, Para | -OR, -NH₂, -Alkyl |

| Deactivating Groups (Halogens) | Decrease rate of reaction | Ortho, Para | -F, -Cl, -Br, -I |

| Deactivating Groups | Decrease rate of reaction | Meta | -NO₂, -CN, -COR |

This table summarizes general directing effects in electrophilic aromatic substitution. The 2-benzoyl group on the oxazole ring acts as a deactivating group.

Direct nucleophilic substitution on the carbons of the oxazole ring is generally not a favored reaction pathway. byjus.comlibretexts.org The ring is more prone to nucleophilic attack that results in ring cleavage, as discussed in section 3.1.2. nih.govkhanacademy.orgyoutube.com

The presence of the strongly electron-withdrawing 2-benzoyl group significantly increases the electrophilicity of the C2 carbon. However, a typical nucleophilic acyl substitution reaction, where a nucleophile attacks the carbonyl carbon and displaces the oxazole ring as a leaving group, is a plausible pathway. masterorganicchemistry.comlibretexts.org The viability of this reaction would depend on the strength of the nucleophile and the stability of the oxazolyl anion as a leaving group. In many cases, attack at the C2 position of the ring leading to cleavage is kinetically competitive or favored over attack at the exocyclic carbonyl carbon. umich.edu

Advanced Reaction Types

The electrochemical behavior of the oxazole ring has been investigated, particularly its reduction pathways. Studies involving polarographic reduction in protic solvents like methanol (B129727) have shown that the reaction occurs at the C-2 position of the oxazole ring. tandfonline.comsemanticscholar.org This specific site of reduction highlights the influence of the heteroatoms on the electronic distribution within the ring, making the C-2 carbon the most electrophilic and thus susceptible to reduction. pharmaguideline.com

It is noted that the presence of an alkyl group at the C-2 position inhibits this reduction at a dropping mercury electrode. tandfonline.comsemanticscholar.org For a compound such as this compound, the C-2 position is substituted with a benzoyl group. The electrochemical reduction would likely target this C-2 carbon, potentially leading to ring opening or transformation of the benzoyl substituent. semanticscholar.org The reduction of oxazoles can lead to ring cleavage, resulting in open-chain products. pharmaguideline.com

More recent electrochemical methods have focused on the synthesis of polysubstituted oxazoles rather than the reduction of the ring itself. chemistryviews.org These green protocols utilize electrochemical energy to construct the oxazole core from simpler precursors under mild conditions. chemistryviews.orgrsc.org

| Parameter | Details | Reference |

|---|---|---|

| Method | Polarographic reduction. | tandfonline.comsemanticscholar.org |

| Solvent | Protic solvents (e.g., methanol). | tandfonline.comsemanticscholar.org |

| Site of Reduction | C-2 position of the oxazole ring. | tandfonline.comsemanticscholar.org |

| Inhibiting Factor | An alkyl group at the C-2 position prevents reduction at a dropping mercury electrode. | tandfonline.comsemanticscholar.org |

| Potential Outcome | Reduction can lead to the opening of the oxazole ring. | pharmaguideline.com |

Oxazole derivatives are known to be photochemically active. Upon exposure to ultraviolet (UV) radiation, oxazole rings can undergo photolysis, often leading to oxidation products or molecular rearrangements. tandfonline.com For example, the photo-oxidation of 2,5-diphenyloxazole (B146863) in ethanol (B145695) yields a mixture of rearranged products. tandfonline.com This indicates that the oxazole ring is not particularly stable under prolonged UV irradiation and is susceptible to photodegradation. nih.gov

Theoretical studies have explored the photochemical transposition reactions of the parent oxazole molecule. acs.org Furthermore, modern synthetic methods leverage photochemical principles, such as visible-light photocatalysis, to construct the oxazole ring from various precursors. organic-chemistry.org A continuous flow process has been developed to convert isoxazoles into their oxazole counterparts via a photochemical transposition reaction, highlighting a productive application of oxazole photochemistry. organic-chemistry.org

For a molecule like this compound, UV irradiation would likely lead to rapid decomposition. nih.gov The specific photoproducts would depend on the reaction conditions, but the inherent reactivity of the oxazole core suggests that pathways involving ring cleavage or rearrangement are highly probable. tandfonline.comnih.gov

| Reaction Type | Description | Example/Application | Reference |

|---|---|---|---|

| Photolysis/Photo-oxidation | Oxazole rings readily undergo photolysis, often forming oxidation products. | Irradiation of 2,5-diphenyloxazole in ethanol yields rearranged products. | tandfonline.com |

| Photodegradation | Oxazoles tend to decompose rapidly under UV irradiation. | Complete degradation of oxazole observed after 16 hours of UV exposure at 254 nm. | nih.gov |

| Photochemical Transposition | Rearrangement of the ring structure under photochemical conditions. | Conversion of isoxazoles into oxazoles using a continuous flow photochemical process. | organic-chemistry.org |

| Visible-Light Photocatalysis | Synthetic application to build the oxazole ring from precursors. | Synthesis of substituted oxazoles from α-bromoketones and benzylamines. | organic-chemistry.org |

Derivatization and Functionalization Strategies for 2 2 Methoxybenzoyl Oxazole Compounds

Regioselective Functionalization of the Oxazole (B20620) Core

The oxazole ring in 2-(2-methoxybenzoyl)oxazole is a five-membered aromatic heterocycle containing two heteroatoms, oxygen and nitrogen. The reactivity of the oxazole core is influenced by the electron-withdrawing nature of the 2-benzoyl substituent. Functionalization of the oxazole ring can be achieved through several strategies, primarily targeting the C4 and C5 positions, and in some cases, the C2 position via manipulation of the benzoyl group.

Deprotonation followed by reaction with an electrophile is a common method for the functionalization of oxazole rings. The acidity of the protons on the oxazole ring is in the order of C2 > C5 > C4. However, the presence of the benzoyl group at the C2 position in this compound precludes direct deprotonation at this site. Therefore, functionalization is primarily directed towards the C4 and C5 positions. The choice of a strong base, such as an organolithium reagent or a lithium amide, can facilitate the removal of a proton from either C4 or C5, leading to a lithiated intermediate that can then be quenched with various electrophiles. For instance, the lithiation of 2-methyloxazoles has been shown to result in a mixture of 5-lithio- and 2-(lithiomethyl)oxazole isomers, with the selectivity being influenced by the base employed. nih.gov While not directly demonstrated for this compound, it is plausible that similar strategies could be applied, with the regioselectivity being influenced by the electronic and steric effects of the 2-(2-methoxybenzoyl) group.

Another approach for the regioselective functionalization of the oxazole core is through transition metal-catalyzed C-H activation. Palladium-catalyzed direct arylation of benzoxazoles at the C2 position has been reported, showcasing the potential for C-H functionalization in azole-based systems. researchgate.netscilit.com Such methods could potentially be adapted for the C4 or C5 functionalization of this compound by employing appropriate directing groups or catalytic systems.

Table 1: Potential Regioselective Functionalization Reactions of the Oxazole Core

| Position | Reaction Type | Reagents | Potential Products |

| C4/C5 | Deprotonation/Lithiation | n-BuLi, LDA, then E+ | 4- or 5-substituted oxazoles |

| C4/C5 | Halogenation | NBS, NCS | 4- or 5-halo-oxazoles |

| C4/C5 | C-H Arylation | Pd catalyst, Aryl halide | 4- or 5-aryl-oxazoles |

Introduction of Diverse Substituents on the Methoxybenzoyl Moiety

The methoxybenzoyl moiety of this compound offers a rich landscape for the introduction of a wide array of substituents, which can significantly impact the molecule's properties. The primary strategies for modifying this part of the molecule include electrophilic aromatic substitution, nucleophilic aromatic substitution, and directed ortho-metalation.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the methoxybenzoyl group is activated towards electrophilic attack by the electron-donating methoxy (B1213986) group, which directs incoming electrophiles to the ortho and para positions. wikipedia.orglibretexts.orgmasterorganicchemistry.com However, the benzoyl group is deactivating and a meta-director. The interplay of these two substituents will govern the regioselectivity of electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The positions ortho and para to the methoxy group are the most likely sites of substitution.

Nucleophilic Aromatic Substitution: If a suitable leaving group, such as a halogen, is present on the methoxybenzoyl ring, nucleophilic aromatic substitution can be employed to introduce a variety of nucleophiles. nih.govntu.edu.sgmasterorganicchemistry.comlibretexts.org The presence of the electron-withdrawing benzoyl group can facilitate this reaction, particularly if the leaving group is positioned ortho or para to it.

Directed Ortho-Metalation (DoM): The methoxy group is a well-established directing group for ortho-lithiation. wikipedia.orgbaranlab.orgharvard.edu Treatment of this compound with a strong organolithium base, such as n-butyllithium or sec-butyllithium, would be expected to result in deprotonation at the position ortho to the methoxy group (the C3 position of the benzoyl ring). The resulting aryllithium species can then react with a wide range of electrophiles to introduce substituents with high regioselectivity.

Table 2: Strategies for Introducing Substituents on the Methoxybenzoyl Moiety

| Reaction Type | Directing Group | Position of Substitution | Potential Substituents |

| Electrophilic Aromatic Substitution | Methoxy (activating, o,p-directing), Benzoyl (deactivating, m-directing) | Ortho and para to the methoxy group | -NO₂, -Br, -Cl, -SO₃H, -R, -COR |

| Nucleophilic Aromatic Substitution | Electron-withdrawing benzoyl group | Ortho or para to a leaving group | -OR, -NR₂, -SR |

| Directed Ortho-Metalation | Methoxy | Ortho to the methoxy group | -Alkyl, -Aryl, -SiMe₃, -CHO, -COOH |

Formation of Fused and Concatentated Oxazole Systems

The this compound scaffold can serve as a building block for the construction of more complex fused and concatenated heterocyclic systems. These larger structures can exhibit unique photophysical properties and biological activities.

Fused Oxazole Systems: One approach to forming fused systems is through intramolecular cyclization reactions. For instance, if a suitable functional group is introduced onto the methoxybenzoyl moiety, it could potentially undergo a ring-closing reaction with the oxazole core. A more general strategy involves the use of the oxazole as a diene in Diels-Alder reactions. Oxazoles can participate in [4+2] cycloaddition reactions with various dienophiles, leading to the formation of pyridines after subsequent aromatization. wikipedia.org Additionally, oxidative cross-coupling reactions have been utilized to synthesize fused oxazole-containing coumarin (B35378) derivatives, suggesting a potential pathway for creating novel fused systems from appropriately substituted this compound precursors. rsc.org

Concatenated Oxazole Systems: The synthesis of molecules containing multiple oxazole units linked together, or concatenated oxazoles, can be achieved through iterative cross-coupling reactions. For example, a halogenated derivative of this compound could be coupled with an organometallic oxazole species using transition metal catalysis, such as palladium-catalyzed cross-coupling reactions.

Synthesis of Oxazole-Based Conjugates and Hybrid Molecules

The concept of molecular hybridization involves the combination of two or more pharmacophores to create a single molecule with potentially enhanced biological activity or a modified pharmacological profile. nih.govnih.govmdpi.commdpi.com this compound can be utilized as a key building block in the synthesis of such conjugates and hybrid molecules.

The synthesis of these molecules typically involves the formation of a covalent linkage between this compound and another biologically active molecule. This can be achieved by first functionalizing either the oxazole core or the methoxybenzoyl moiety with a reactive handle, such as a carboxylic acid, an amine, or a halogen. This functionalized derivative can then be coupled with another molecule containing a complementary functional group. For example, an amino-functionalized this compound could be coupled with a carboxylic acid-containing drug molecule via an amide bond formation. The versatility of the this compound scaffold allows for the strategic placement of these linkers to optimize the properties of the final conjugate or hybrid molecule.

Computational and Theoretical Investigations of 2 2 Methoxybenzoyl Oxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing deep insights into the electronic behavior of molecules. dergipark.org.trepstem.net For compounds in the oxazole (B20620) family, these methods are used to predict structure, stability, and reactivity.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a popular computational method for investigating the electronic structure of molecules. It is frequently used to study oxazole derivatives, helping to determine their optimized geometry and electron distribution. irjweb.com Such studies provide foundational knowledge of how the molecule is structured at an atomic level. However, specific DFT analyses focused on the electronic structure of 2-(2-Methoxybenzoyl)oxazole are not detailed in the available literature.

Calculation of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The energy difference between them, known as the HOMO-LUMO gap, indicates the molecule's stability and the energy required for electronic excitation. irjweb.comresearchgate.netyoutube.com For many organic molecules, a smaller gap suggests higher reactivity. dergipark.org.tr While the methodology for these calculations is well-established for similar compounds, specific values for the HOMO-LUMO energies and the energy gap of this compound have not been published.

Exploration of Reaction Pathways and Transition States (IRC, Quasi-Newton Method, AFIR)

Computational methods such as Intrinsic Reaction Coordinate (IRC), the Quasi-Newton Method, and the Artificial Force Induced Reaction (AFIR) method are employed to map out chemical reaction pathways and identify transition states. These techniques are vital for understanding reaction mechanisms, such as how a molecule might be synthesized or how it degrades. nih.gov For instance, studies on related benzoxazole (B165842) derivatives have used DFT to model cyclization reaction mechanisms. researchgate.net Despite the availability of these powerful tools, their application to explore the reaction pathways of this compound has not been reported.

Computational Prediction of Reactivity Parameters (e.g., Ionization Potential, Chemical Hardness)

From HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include ionization potential (the energy required to remove an electron), electron affinity (the energy released when an electron is added), electronegativity, chemical potential, and chemical hardness (a measure of resistance to change in electron distribution). irjweb.comirjweb.com These parameters offer a quantitative measure of a molecule's reactivity. Although these are common calculations for characterizing new compounds, a specific data set of these reactivity parameters for this compound is absent from the scientific literature.

Molecular Dynamics Simulations for Reactivity Profiling

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This approach can provide insights into how a molecule interacts with its environment, such as a solvent or a biological receptor. mdpi.comnih.govmdpi.com MD simulations are valuable for profiling the dynamic behavior and potential reactivity of a compound in complex systems. ajchem-a.compensoft.net Research on the parent oxazole molecule has used dynamic simulations to investigate its excited-state decay, revealing ring-opening and ring-closure pathways. researchgate.net However, there are no specific molecular dynamics studies available that profile the reactivity of this compound.

Advanced Mechanistic Elucidation through Computational Chemistry

Computational chemistry offers a suite of advanced tools for elucidating complex reaction mechanisms at an atomic level. By combining quantum mechanics and molecular mechanics (QM/MM), researchers can simulate reactions in complex environments like enzymes or solutions. nih.gov These advanced methods can clarify intricate details of chemical transformations that are difficult to observe experimentally. While the potential for such studies on this compound exists, no published research has applied these advanced computational techniques to unravel its specific reaction mechanisms.

Advanced Spectroscopic Analysis and Monitoring Techniques for 2 2 Methoxybenzoyl Oxazole Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 2-(2-Methoxybenzoyl)oxazole in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assemble a complete picture of atomic connectivity and spatial relationships.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the oxazole (B20620) ring and the substituted benzene (B151609) ring. The aromatic protons of the methoxybenzoyl group would appear as a complex multiplet system, while the two protons on the oxazole ring would present as distinct singlets or doublets depending on the solvent and acquisition parameters. The sharp singlet for the methoxy (B1213986) (-OCH₃) group protons would be a key identifier.

The ¹³C NMR spectrum provides complementary information, showing discrete resonances for each unique carbon atom in the molecule, including the carbonyl carbon, the carbons of the two aromatic rings, and the methoxy carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Oxazole H-4/H-5 | 7.0 - 8.0 | 120 - 145 |

| Oxazole C-2 | - | 155 - 165 |

| Benzoyl Aromatic H | 6.8 - 7.8 | 110 - 135 |

| Methoxy H | 3.8 - 4.1 | 55 - 60 |

| Carbonyl C=O | - | 180 - 190 |

| Benzoyl C-1 (ipso) | - | 125 - 135 |

Note: These are predicted ranges and actual experimental values may vary based on solvent and experimental conditions.

Two-dimensional NMR techniques are crucial for the unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, it would be used to confirm the connectivity between adjacent protons on the methoxy-substituted benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps protons that are close in space, providing insights into the molecule's preferred conformation or stereochemistry. A NOESY spectrum could show through-space correlations between the methoxy protons and a nearby proton on the benzene ring, helping to confirm the orientation of the methoxy group.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis (e.g., HRMS, ESI)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides an extremely accurate mass measurement of the molecular ion. This allows for the calculation of a unique elemental formula (C₁₁H₉NO₃ for the neutral molecule), serving as a powerful confirmation of the compound's identity. The exact mass of the protonated molecule [M+H]⁺ would be a primary piece of evidence.

Tandem MS (MS/MS) experiments involve isolating the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern provides structural information, as the molecule breaks apart at its weakest bonds.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion/Fragment | Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₀NO₃⁺ | 204.0655 | Protonated molecular ion |

| [M-CH₃]⁺ | C₁₀H₆NO₃⁺ | 188.0342 | Loss of a methyl radical from the methoxy group |

| [C₈H₇O₂]⁺ | C₈H₇O₂⁺ | 135.0441 | 2-Methoxybenzoyl cation fragment |

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Progress Tracking

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Key expected absorptions include a strong band for the carbonyl (C=O) stretch of the ketone, characteristic peaks for the C=N and C-O-C stretching of the oxazole ring, and bands corresponding to the C-O stretch of the methoxy group and the aromatic C-H bonds. During the synthesis of the compound, IR spectroscopy can be used to monitor the reaction's progress by observing the disappearance of reactant-specific peaks (e.g., an amino or hydroxyl group) and the concurrent appearance of the characteristic product peaks, particularly the prominent carbonyl band.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| Ketone | C=O | 1660 - 1680 |

| Oxazole Ring | C=N | 1630 - 1650 |

| Oxazole Ring | C-O-C | 1050 - 1150 |

| Methoxy Ether | C-O | 1230 - 1270 (asymmetric), 1020-1060 (symmetric) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this method can provide exact bond lengths, bond angles, and torsional angles. It would also reveal the molecule's conformation and how individual molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonding or π-stacking. As of now, a public crystal structure for this specific compound has not been reported.

Integration of Spectroscopic Data with Computational Models

Modern chemical analysis often combines experimental data with computational modeling to achieve a deeper understanding of molecular properties. Using methods like Density Functional Theory (DFT), the geometric and electronic structure of this compound can be calculated. These calculations can predict spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies. Comparing the calculated spectra with the experimental data serves as a powerful validation of the structural assignment. Furthermore, computational models can help interpret complex spectra and provide insights into the molecule's conformational preferences and electronic distribution that may not be directly accessible through experimentation alone.

Real-time In Situ Reaction Monitoring using Spectroscopic Tools

The synthesis of oxazoles can be monitored in real-time using in situ spectroscopic tools to gain insights into reaction kinetics and mechanisms. magritek.comresearchgate.net Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) or flow NMR spectroscopy allow for the continuous analysis of the reaction mixture without the need for sampling. magritek.com

By inserting a probe directly into the reaction vessel, changes in the concentrations of reactants, intermediates, and the final this compound product can be tracked over time. researchgate.net For instance, using in situ IR, one could monitor the disappearance of a starting material's characteristic peak while simultaneously observing the growth of the product's carbonyl peak around 1670 cm⁻¹. researchgate.net This approach provides valuable kinetic data, helps identify the rate-determining step, and allows for the optimization of reaction conditions such as temperature and catalyst loading to improve yield and purity. magritek.comresearchgate.net

Applications of 2 2 Methoxybenzoyl Oxazole As a Versatile Synthetic Intermediate

Role in the Synthesis of Other Heterocyclic Architectures

The oxazole (B20620) ring is a well-established precursor in the synthesis of other heterocyclic systems. In principle, 2-(2-Methoxybenzoyl)oxazole could serve as a building block for more complex heterocyclic structures. The reactivity of the oxazole ring, particularly its susceptibility to cycloaddition reactions, often allows for its transformation into other ring systems. For instance, Diels-Alder reactions with dienophiles can lead to the formation of pyridines after a subsequent retro-Diels-Alder step.

However, a specific search of the scientific literature did not yield any published examples of this compound being used as a starting material for the synthesis of other specific heterocyclic architectures. Research in this area appears to be focused on more broadly substituted or functionalized oxazoles.

Precursor for Complex Organic Molecules and Natural Product Analogs

Oxazole moieties are integral components of numerous complex organic molecules and natural products, exhibiting a wide range of biological activities. Consequently, substituted oxazoles are valuable intermediates in the total synthesis of such compounds and their analogs. The general strategy often involves the construction of a functionalized oxazole core, which is then elaborated into the final target molecule.

While the synthesis of complex molecules and natural product analogs containing an oxazole ring is a vibrant area of research, there is no specific documentation in the scientific literature that details the use of this compound as a precursor for these purposes. Synthetic efforts in this field tend to utilize oxazole intermediates that are tailored to the specific structure of the target natural product.

Development of Combinatorial Libraries and Parallel Syntheses

Combinatorial chemistry and parallel synthesis are powerful tools for the rapid generation of large numbers of compounds for drug discovery and materials science. The oxazole scaffold is an attractive core for such libraries due to its synthetic accessibility and the diverse biological activities associated with its derivatives.

The synthesis of combinatorial libraries based on the oxazole core has been reported, allowing for the exploration of a wide chemical space. Nevertheless, a review of the available literature indicates that this compound has not been specifically reported as a building block in the development of combinatorial libraries or parallel synthesis efforts. These initiatives often rely on more readily available or diversifiable starting materials to construct the oxazole core.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Methoxybenzoyl)oxazole, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclocondensation between 2-methoxybenzoic acid derivatives and oxazole precursors. Key steps include:

- Precursor activation : Use carbodiimides (e.g., DCC) to activate the carboxylic acid group of 2-methoxybenzoic acid for coupling with oxazole intermediates.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .

- Temperature control : Reactions often proceed at 60–80°C to balance yield and selectivity .

- Catalyst selection : Lewis acids (e.g., ZnCl₂) or palladium catalysts improve regioselectivity in heterocycle formation .

Q. Table 1: Example Reaction Conditions

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Carboxylic activation | DCC, CH₂Cl₂, RT, 2h | 85–90 | |

| Cyclocondensation | Oxazole precursor, DMF, 70°C, 12h | 60–75 |

Q. How should researchers approach the structural characterization of this compound and its derivatives?

Methodological Answer: Combine spectroscopic and analytical techniques:

- NMR : Use ¹H/¹³C NMR to confirm methoxy (-OCH₃) and oxazole ring proton environments. Aromatic protons typically appear at δ 6.8–8.2 ppm .

- IR spectroscopy : Identify carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and oxazole ring vibrations at 1550–1600 cm⁻¹ .

- Elemental analysis : Verify purity (>95%) and stoichiometry (e.g., C: 60.2%, H: 4.1%, N: 5.8%) .

- X-ray crystallography : Resolve crystal packing and intermolecular interactions for derivatives with heavy atoms (e.g., bromine) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in this compound derivatives?

Methodological Answer:

- Substituent variation : Synthesize analogs with modified methoxy positions (e.g., 3- or 4-methoxy) or halogen substitutions (e.g., Cl, F) to assess electronic effects .

- Biological assays : Test derivatives in enzyme inhibition (e.g., acetylcholinesterase) or antimicrobial assays. For example, fluorinated analogs show enhanced lipophilicity and blood-brain barrier penetration .

- Statistical modeling : Use QSAR (Quantitative SAR) to correlate logP values or Hammett constants with activity .

Q. Table 2: Example SAR Data

| Derivative | IC₅₀ (μM) for AChE Inhibition | logP | Reference |

|---|---|---|---|

| 2-(2-Methoxybenzoyl) | 12.3 ± 1.2 | 2.1 | |

| 2-(4-Fluorobenzoyl) | 8.9 ± 0.8 | 2.8 |

Q. How can conflicting biological activity data for this compound derivatives be systematically resolved?

Methodological Answer:

- Assay standardization : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability .

- Orthogonal validation : Confirm activity using complementary assays (e.g., fluorescence-based vs. colorimetric enzyme assays) .

- Meta-analysis : Compare results across studies with similar substituents. For example, discrepancies in neuroprotective activity may arise from differences in cell-line sensitivity .

Q. What computational methods are suitable for predicting the biological targets of this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to targets like acetylcholinesterase or kinase enzymes. Prioritize docking poses with hydrogen bonds to the methoxy group .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The methoxy group’s electron-donating effect lowers LUMO energy, enhancing electrophilic interactions .

- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using tools like Schrödinger’s Phase .

Q. How does the methoxy group’s position influence the physicochemical properties of this compound?

Methodological Answer:

- Solubility : Ortho-methoxy derivatives exhibit lower aqueous solubility due to steric hindrance, whereas para-substituted analogs have higher solubility .

- Electronic effects : The methoxy group’s +M effect stabilizes the oxazole ring, altering redox potentials (e.g., E₁/2 = −0.45 V vs. SCE) .

- Thermal stability : DSC data show para-methoxy derivatives decompose at higher temperatures (ΔT = 220–240°C) compared to ortho analogs (ΔT = 200–210°C) .

Q. Data Contradictions and Resolution

Q. Key Research Gaps and Future Directions

- Mechanistic studies : Elucidate the role of the methoxy group in enzyme inhibition using kinetic isotope effects .

- In vivo validation : Test lead compounds in animal models of neurodegeneration or infection .

- Material science applications : Explore optoelectronic properties via UV-Vis and fluorescence spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.